D-Fructopiranose Hydrochloride
Description
Properties
CAS No. |
32785-90-3 |
|---|---|
Molecular Formula |
C₁₂H₁₉ClO₅ |
Molecular Weight |
278.73 |
Synonyms |
β-D-Fructopyranose deriv. 5H-Bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran; _x000B_1-Chloro-1-deoxy-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Investigations of D-Fructopyranose Hydrochloride
The hydrochloride salt of D-fructopyranose implies a protonated form, likely of the ring oxygen, existing under acidic conditions. Spectroscopic analysis in both the solid state and solution is fundamental to understanding its three-dimensional structure and behavior.
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov It provides definitive evidence of the absolute configuration, bond lengths, bond angles, and the packing of molecules within a crystal lattice. nih.govnih.gov For chiral molecules like D-fructopyranose, determining the absolute configuration is crucial. This is often achieved through the analysis of anomalous dispersion effects, where the Flack parameter is refined to confirm the correct enantiomer. researchgate.netresearchgate.net
While a specific crystal structure for D-fructopyranose hydrochloride is not readily found in published literature, extensive studies on its parent molecule, β-D-fructopyranose, and related hydrochloride salts provide a strong basis for understanding its structural characteristics. tandfonline.comnih.govwikimedia.org Crystalline D-fructose exists predominantly as β-D-fructopyranose, which adopts a stable 2C5 chair conformation. tandfonline.comnih.govvaia.com
In the crystalline state, the structure of carbohydrate molecules is heavily influenced by a complex network of hydrogen bonds. These interactions involve the hydroxyl groups acting as both donors and acceptors, and in the case of a hydrochloride salt, the chloride ion would also participate as a hydrogen bond acceptor.
In related crystalline structures, such as 1-deoxy-β-D-fructopyranos-1-ylamine hydrochloride, all hydroxyl groups, ring oxygen atoms, and ammonium (B1175870) groups, along with the chloride ions, are involved in an extensive three-dimensional hydrogen bonding network. tandfonline.com Similarly, in the crystal structure of N-(1-deoxy-β-d-fructopyranos-1-yl)-2-aminoisobutyric acid, all carboxyl, hydroxy, and ammonium groups participate in hydrogen bonding, forming a network of infinite chains connected by rings. nih.govresearchgate.net These networks are critical in stabilizing the crystal packing. Intramolecular hydrogen bonds are also observed, often bridging different parts of the molecule and influencing its conformation. nih.govresearchgate.net
NMR spectroscopy is an invaluable tool for studying the structure and conformational dynamics of molecules in solution. nih.gov Unlike the static picture provided by crystallography, NMR allows for the investigation of the equilibrium between different forms (tautomers) of a sugar in various solvent environments. nih.govuoc.gr
In solution, D-fructose exists as an equilibrium mixture of five tautomers: α- and β-fructopyranose, α- and β-fructofuranose, and a small amount of the open-chain keto form. nih.govabo.fi The hydrochloride form implies an acidic aqueous environment. The chemical shifts of the proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to the local electronic environment, providing detailed information about the structure and conformation of each tautomer.
Complete assignment of the NMR spectra allows for the identification and quantification of each form. nih.gov The anomeric carbon (C2) signals in the ¹³C NMR spectrum are particularly diagnostic, appearing in distinct regions for each tautomer. nih.gov For instance, in a non-aqueous solvent mixture, the C-2 signals for α-D-fructofuranose, β-D-fructofuranose, β-D-fructopyranose, and α-D-fructopyranose appear at approximately 104.6, 101.6, 96.9, and 95.9 ppm, respectively. nih.gov
Below are representative chemical shift data for the major D-fructopyranose anomers in aqueous and non-aqueous solutions.
| Proton | β-D-fructopyranose (in D₂O) nih.gov | α-D-fructopyranose (in D₂O) nih.gov |
|---|---|---|
| H-1a | 3.61 | 3.78 |
| H-1b | 3.54 | 3.78 |
| H-3 | 4.09 | 3.94 |
| H-4 | 3.82 | 4.16 |
| H-5 | 3.94 | 3.83 |
| H-6a | 3.72 | 3.71 |
| H-6b | 3.72 | 3.71 |
| Carbon | β-D-fructopyranose (in D₂O) tandfonline.com | β-D-fructopyranose (in DMSO-d₆) uoc.gr |
|---|---|---|
| C-1 | 64.33 | 63.6 |
| C-2 | 98.64 | 98.1 |
| C-3 | 68.95 | 68.1 |
| C-4 | 70.33 | 69.8 |
| C-5 | 69.94 | 69.2 |
| C-6 | 64.71 | 63.9 |
When crystalline β-D-fructopyranose is dissolved in water, it undergoes mutarotation to establish an equilibrium among its various tautomeric forms. nih.gov At 20°C in a neutral aqueous solution (D₂O), the typical distribution is approximately 68.2% β-D-fructopyranose, 22.4% β-D-fructofuranose, 6.2% α-D-fructofuranose, 2.7% α-D-fructopyranose, and 0.5% of the keto form. nih.govabo.fi
The presence of hydrochloric acid creates an acidic environment. Studies investigating the effect of pH on this equilibrium have shown that acidification does not cause a significant shift in the tautomeric composition. nih.gov Specifically, at pH 3, the relative concentrations of the different fructose (B13574) tautomers remain largely unchanged compared to neutral conditions. nih.gov This indicates that while the acidic medium ensures protonation, it does not substantially alter the thermodynamic stability and conformational preferences of the major anomers in aqueous solution. The equilibrium is, however, sensitive to temperature and solvent polarity, with less polar solvents like dimethyl sulfoxide (B87167) (DMSO) favoring the furanose forms. uoc.grresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Conformational Analysis using Coupling Constants and NOE Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. For D-fructopyranose, the analysis of proton-proton (¹H-¹H) coupling constants (³J(H,H)) and the Nuclear Overhauser Effect (NOE) provides detailed information about the ring's shape and the spatial orientation of its substituents. conflex.netbeilstein-journals.org
The vicinal coupling constant, ³J, is dependent on the dihedral angle between two coupled protons, as described by the Karplus equation. conflex.net By measuring these coupling constants, the torsional angles within the pyranose ring can be estimated, which in turn helps to define the ring's conformation (e.g., chair or boat). For instance, in the β-D-fructopyranose form, specific coupling constants can help to confirm the predominant ²C₅ chair conformation in solution. tandfonline.comchemicalbook.com
The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons. beilstein-journals.org When two protons are close to each other (typically within 5 Å), irradiation of one proton can lead to an enhancement of the signal of the other. beilstein-journals.org This effect is exquisitely sensitive to the internuclear distance, with the enhancement being proportional to the inverse sixth power of the distance (r⁻⁶). beilstein-journals.org By observing NOE correlations, it is possible to determine which protons are spatially close, providing crucial constraints for building a three-dimensional model of the molecule. conflex.net Combining coupling constant data with NOE-derived distance restraints allows for a more accurate and detailed conformational analysis of D-fructopyranose in solution. conflex.netnih.gov
Infrared (IR) and Mass Spectrometry for Structural Characterization
Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques for the structural characterization of D-fructopyranose hydrochloride, providing information about its functional groups and molecular weight. libretexts.org
Infrared (IR) Spectroscopy: The IR spectrum of D-fructopyranose displays characteristic absorption bands corresponding to its functional groups. researchgate.netdocbrown.info The presence of multiple hydroxyl (-OH) groups leads to a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is a hallmark of hydrogen-bonded O-H stretching vibrations. researchgate.netspectroscopyonline.com The C-H stretching vibrations of the pyranose ring and hydroxymethyl group typically appear in the 3000-2850 cm⁻¹ region. researchgate.net The "fingerprint" region, from approximately 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions due to C-O stretching and C-C and C-H bending vibrations, which is unique to the molecule. docbrown.infospectroscopyonline.com Specifically, C-O stretching vibrations for the ether linkage and alcohol groups are found between 1150 and 1000 cm⁻¹. docbrown.infospectroscopyonline.com The presence of the hydrochloride would likely influence the hydrogen bonding network, potentially causing shifts in the O-H and other related vibrational frequencies.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | References |
|---|---|---|---|
| O-H (Alcohols) | Stretching (H-bonded) | 3600 - 3200 (broad) | researchgate.netspectroscopyonline.com |
| C-H | Stretching | 3000 - 2850 | researchgate.net |
| C-O (Ether and Alcohols) | Stretching | 1150 - 1000 | docbrown.infospectroscopyonline.com |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. libretexts.org For D-fructopyranose (molecular weight 180.16 g/mol ), the molecular ion peak [M]⁺ may be observed, although it can be weak or absent in some ionization techniques. nih.govnih.goviitianacademy.com The presence of a hydrochloride would lead to a different isotopic pattern and mass for the molecular ion. Fragmentation of the pyranose ring yields a characteristic pattern of fragment ions, which can be used to deduce the structure. iitianacademy.comavma.org Common fragmentation pathways for sugars involve the loss of water molecules and cleavage of the carbon-carbon bonds of the ring.
Theoretical and Computational Approaches to Conformation
In conjunction with experimental methods, theoretical and computational chemistry offers powerful tools to investigate the conformational landscape of D-fructopyranose. solubilityofthings.com
Molecular Dynamics Simulations of D-Fructopyranose in Solution
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edu For D-fructopyranose in an aqueous solution, MD simulations can provide a detailed picture of its conformational dynamics, including ring puckering and the orientation of hydroxyl groups. nih.govscispace.com These simulations model the interactions between the sugar molecule and the surrounding water molecules, often using force fields like AM1 or potentials such as TIP3P for water. nih.gov By simulating the system over nanoseconds or longer, researchers can observe the transitions between different conformational states and determine their relative populations. nih.gov MD simulations have shown that β-D-fructopyranose is the most abundant tautomer in aqueous solution, consistent with experimental findings. nih.govresearchgate.net
Quantum Mechanical Calculations of Conformational Isomers and Stability
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide highly accurate information about the electronic structure and energy of molecules. nih.gov These methods can be used to calculate the relative stabilities of different conformational isomers of D-fructopyranose, such as the various chair and boat forms. rsc.orgrsc.org By optimizing the geometry of each conformer and calculating its energy, the most stable conformations can be identified. solubilityofthings.com For example, calculations have confirmed that for β-D-fructopyranose, the ²C₅ chair conformation is the most stable. rsc.org These calculations are crucial for interpreting experimental data and for understanding the intrinsic factors that govern the conformational preferences of the molecule. nih.govnih.gov
| Isomer | Approximate Percentage in Solution | References |
|---|---|---|
| β-D-fructopyranose | ~70% | researchgate.netrsc.org |
| β-D-fructofuranose | ~23% | rsc.org |
| α-D-fructofuranose | ~5% | rsc.org |
| α-D-fructopyranose | ~2% | rsc.org |
Modeling of Hydration Shells and Solvent Effects on Pyranose Hydrochloride Structure
The interaction of D-fructopyranose hydrochloride with water is critical to its structure and properties in solution. The water molecules surrounding the solute form structured layers known as hydration shells. nih.govanu.edu.au Computational modeling can be used to study the structure and dynamics of these hydration shells and their effect on the conformation of the pyranose ring. temple.edumdpi.com The presence of the charged chloride ion and the polar hydroxyl groups of the sugar leads to strong interactions with water molecules through hydrogen bonding. researchgate.net Modeling studies can reveal how the solvent organizes around the solute, influencing the equilibrium between different conformers. nih.gov For instance, the hydration shell can stabilize certain conformations by forming favorable hydrogen bond networks. nih.gov Understanding these solvent effects is essential for a complete picture of the behavior of D-fructopyranose hydrochloride in aqueous environments.
Chemical Reactivity and Transformation Pathways
Acid-Catalyzed Reactions Involving D-Fructopyranose or its Derivatives
The presence of a Brønsted or Lewis acid catalyst significantly influences the reactivity of D-fructopyranose, facilitating a range of reactions from the cleavage of glycosidic bonds to the formation of valuable platform chemicals.
The hydrolysis of fructosidic linkages, such as those found in sucrose (B13894) or fructooligosaccharides (FOS), is readily catalyzed by hydrochloric acid. This process involves the cleavage of the glycosidic bond to yield the constituent monosaccharides. The kinetics of this first-order reaction are influenced by factors such as temperature and acid concentration.
For instance, the HCl-catalyzed hydrolysis of sucrose into D-glucose and D-fructose has been studied in detail. Real-time measurements of enthalpy and heat capacity changes during the reaction show that the rate constant follows an Arrhenius relationship. The activation energy for this specific hydrolysis has been determined to be 109.2 kJ/mol. nih.gov During this process, the enthalpy decreases by 14.4 kJ/mol at 310 K, indicating an exothermic reaction. nih.gov
Studies on the hydrolysis of fructooligosaccharides have shown that the reaction occurs much more readily under acidic pH conditions compared to neutral or basic environments. fao.org The stability of the glycosidic bonds is lower at the ends of a polysaccharide chain compared to the middle in the presence of HCl. researchgate.net The rate of acid hydrolysis and the subsequent yield of simple sugars are dependent on the specific process parameters, with temperature and acid concentration being key variables. researchgate.net
| Parameter | Value | Conditions | Source |
| Activation Energy (Ea) | 109.2 kJ/mol | HCl-catalyzed sucrose hydrolysis | nih.gov |
| Enthalpy Change (ΔH) | -14.4 kJ/mol | Sucrose hydrolysis at 310 K | nih.gov |
| Heat Capacity Change (ΔCp) | +61 J mol⁻¹ K⁻¹ | Sucrose hydrolysis | nih.gov |
One of the most significant acid-catalyzed reactions of fructose (B13574) is its triple dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF). portico.org HMF is a valuable platform chemical used in the synthesis of fuels and polymers. portico.orgnih.gov The fructofuranose form of the sugar is particularly reactive towards dehydration, making fructose an ideal starting material for HMF production. portico.org
The reaction mechanism involves the removal of three water molecules from the fructose molecule. nih.gov However, the process is not always selective, and side reactions can occur. These include the formation of soluble polymers and insoluble humins through intermolecular condensation of reaction intermediates. portico.orgnih.gov Furthermore, HMF itself can undergo rehydration to form levulinic acid and formic acid. portico.orgnih.gov
A wide variety of acid catalysts have been employed for this transformation, including mineral acids (like HCl and H₂SO₄), metal chlorides, heteropolyacids, and solid acid catalysts such as ion-exchange resins and zeolites. portico.org The choice of solvent also plays a crucial role, with dimethyl sulfoxide (B87167) (DMSO) being particularly effective. portico.org In biphasic systems, such as water-methyl isobutyl ketone (MIBK), high yields of HMF (up to 94.6%) can be achieved using acidic ionic liquids as catalysts. rsc.org
| Catalyst System | Solvent/System | Temperature (°C) | Fructose Conversion (%) | HMF Yield (%) | Source |
| Acidic Ionic Liquid (IL-1) | Water-MIBK | 120 | 100 | 94.6 | rsc.org |
| Nb₂O₅ | Water | 165 | 76 | 57 | nih.gov |
| TiO₂-SO₃H | Water | 140 | ~100 | 71 | bohrium.commdpi.com |
| H₂SO₄ | Water | 165 | 100 | 35 | nih.gov |
In solution, fructose exists in equilibrium with its various isomeric forms, including fructopyranose and fructofuranose, as well as its aldo-keto isomer, glucose, and its C-2 epimer, mannose. This isomerization is a critical step in the utilization of glucose for HMF production, as fructose is more readily dehydrated. csic.es
While the isomerization of glucose to fructose is often catalyzed by bases or Lewis acids, the process can also be influenced by the acidic environment. acs.orgnih.gov In acidic media, the equilibrium can be shifted. For example, under certain acidic conditions (pH 3), the selectivity for fructose from glucose can be very high, nearing 100%. acs.org However, strongly acidic conditions (e.g., pH 2) can also lead to the degradation of the sugars or promote other reactions, such as dehydration, potentially reducing the yield of the desired isomer. mdpi.com The isomerization process is believed to proceed through a protonated intermediate, which facilitates the tautomerization between the aldose and ketose forms.
The use of various catalysts, such as metal-organic frameworks (MOFs) containing chromium, has shown that the fructose yield can be significant, although side products like anhydrofructose and humins can also form. csic.es
Derivatization Reactions of D-Fructopyranose Hydrochloride
Derivatization is essential for modifying the properties of D-fructopyranose, for instance, to enhance its volatility for gas chromatography or to install protecting groups for regioselective synthesis.
The hydroxyl groups of D-fructopyranose are primary sites for functional group interconversions. These reactions allow for the introduction of a wide range of functionalities onto the carbohydrate backbone.
Esterification : The hydroxyl groups can be converted into esters. For example, sulfate (B86663) esters of fructose derivatives have been synthesized by reacting a protected fructopyranose with a pyridine-sulfur trioxide complex. nih.gov Similarly, phosphate (B84403) esters can be prepared, which are important biological intermediates. nih.gov
Silylation : A common derivatization technique for gas chromatography is silylation, where hydroxyl groups react with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This reaction increases the volatility of the sugar. The ease of derivatization generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol.
Oximation : The ketone group of the open-chain form of fructose can react with reagents like methoxyamine hydrochloride to form an oxime. researchgate.net This derivatization is also used to prepare samples for gas chromatography analysis by preventing the sugar from existing in multiple anomeric forms in the gas phase. researchgate.net
In the multi-step synthesis of complex carbohydrate-containing molecules, the selective protection and deprotection of hydroxyl groups are crucial. Acidic conditions are frequently employed for both the installation and removal of specific protecting groups.
Acetals : Isopropylidene groups are common protecting groups for cis-diols and are installed under acidic catalysis. For instance, D-fructose can be converted to 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. nih.gov The selective hydrolysis of these acetals can also be achieved under controlled acidic conditions. For example, direct hydrolysis of the 4,5-isopropylidene group from the di-protected fructose yields 2,3-O-isopropylidene-β-D-fructopyranose 1-sulfate. nih.gov
Ethers : Benzyl ethers are widely used as "permanent" protecting groups due to their stability under both acidic and basic conditions. However, more acid-labile ether protecting groups, such as the p-methoxybenzyl (PMB) group, can be selectively removed using acids like trifluoroacetic acid (TFA).
Orthoesters : These can be used as protecting groups or as glycoside precursors. Under acidic conditions, orthoesters can be converted to the corresponding glycosides. researchgate.net
Esters : Ester protecting groups, such as acetates and benzoates, are generally stable under moderately acidic conditions, especially in the absence of water or other nucleophiles. nih.gov This stability allows for the selective removal of more acid-labile groups, like acetals, while leaving the esters intact.
The strategic use of these acid-catalyzed protection and deprotection steps is fundamental to the field of carbohydrate synthesis. nih.gov
Mechanisms of Specific Reactions Pertinent to Hydrochloride Formation
The formation of D-Fructopyranose Hydrochloride is fundamentally an acid-base reaction wherein the D-fructopyranose molecule is protonated by hydrochloric acid. The resulting positively charged oxonium ion then associates with the chloride anion. The specific sites of protonation and the nature of the subsequent interactions are governed by the principles of nucleophilic additions and substitutions within the pyranose ring structure.
Nucleophilic Additions and Substitutions in Pyranose Rings
The pyranose ring of D-fructose contains several nucleophilic oxygen atoms within its hydroxyl groups and the ring ether linkage. In the presence of a strong acid like hydrochloric acid, these oxygen atoms can act as Lewis bases and undergo protonation. This initial protonation step is a form of nucleophilic addition where the oxygen atom attacks a proton (H+).
The most likely sites for protonation are the hydroxyl groups, as their oxygen atoms are more sterically accessible and have lone pairs of electrons readily available for bonding. The anomeric hydroxyl group, in particular, can be a key site for such reactions. Protonation of a hydroxyl group converts it into a good leaving group (water), which can facilitate subsequent nucleophilic substitution reactions under certain conditions. However, in the context of forming a stable hydrochloride salt, the reaction generally stops at the protonation stage, forming an oxonium ion that is then stabilized by the chloride anion.
While direct nucleophilic substitution of a hydroxyl group by a chloride ion is possible in carbohydrates, it typically requires more forcing conditions or specific reagents to activate the hydroxyl group. In a simple aqueous or alcoholic solution of hydrochloric acid, the predominant reaction is the reversible protonation of the oxygen atoms. The equilibrium of this protonation is a key factor in the formation of the hydrochloride salt.
Thermodynamics of Protonation and Anion Interactions
The thermodynamics of the formation of D-Fructopyranose Hydrochloride are governed by the energetics of the protonation of the D-fructopyranose molecule and the subsequent interaction with the chloride anion.
Protonation Thermodynamics:
Computational studies have provided insights into the Gibbs free energy of protonation for various oxygen sites on the fructopyranose ring in an aqueous dielectric medium. researchgate.netresearchgate.net The free energy of protonation for the secondary hydroxyl groups on the fructopyranose ring is generally in the range of 14–18 kcal/mol. researchgate.net Protonation at the primary hydroxyl groups is often stabilized by the presence of the adjacent ring oxygen. researchgate.net
The following table summarizes the predicted Gibbs free energy required to protonate different oxygen sites of fructopyranose at 298 K, based on high-level ab initio methods. researchgate.netresearchgate.netnih.gov
| Protonation Site (Oxygen of) | Predicted Gibbs Free Energy of Protonation (kcal/mol) |
| Secondary Hydroxyl Groups | 14 - 18 |
Data derived from computational studies using the G4MP2 level of theory in a water dielectric medium. researchgate.netresearchgate.netnih.gov
Anion Interactions:
Furthermore, research on acid-catalyzed dehydration of fructose has shown that chloride ions can play a role in stabilizing protonated transition states. nih.govmdpi.com This suggests that the chloride anion is not merely a spectator ion but actively participates in the stabilization of the protonated fructopyranose molecule. The interaction between the chloride anion and the protonated sugar can be influenced by the solvent environment, with polar aprotic solvents potentially enhancing the stabilizing effect of the chloride ion. nih.gov The calculated affinity of monosaccharides toward the chloride anion in the gas phase and their binding energies in solution show good agreement with experimental observations. nih.gov
D Fructopyranose Hydrochloride As a Synthetic Building Block and Precursor
Precursors for Glycomimetics and Iminosugars
The inherent chirality and dense functionality of D-fructopyranose make it an ideal starting point for the synthesis of glycomimetics and iminosugars, classes of compounds that mimic the structure of natural carbohydrates and often exhibit potent biological activity by interacting with carbohydrate-processing enzymes.
Iminosugars, where the endocyclic oxygen of a sugar is replaced by a nitrogen atom, are potent inhibitors of glycosidases. These compounds are of significant therapeutic interest for the treatment of viral infections, diabetes, and certain genetic disorders. D-fructose is a key precursor for the synthesis of important iminosugars like 1-deoxynojirimycin (B1663644) (DNJ) and its stereoisomers.
Another synthetic route to 1-DMJ and its N-oxy analogues also utilizes D-fructose as the starting material. This pathway proceeds through a key ketonitrone intermediate prepared from D-fructose. nih.govresearchgate.net This intermediate allows for the stereoselective formation of the polyhydroxylated piperidine (B6355638) ring characteristic of deoxymannojirimycin. nih.govresearchgate.net The strategic use of D-fructose provides a cost-effective and stereocontrolled route to these valuable glycosidase inhibitor precursors. nih.gov
D-fructose is a valuable member of the "chiral pool," a collection of inexpensive, enantiomerically pure natural products that serve as starting materials for complex asymmetric syntheses. mdpi.comresearchgate.netscripps.edu Its utility extends beyond iminosugars to the creation of various other carbohydrate analogues with significant biological applications.
A notable example is the cost-efficient conversion of D-fructose into 2-deoxy-L-ribose, an important carbohydrate building block. This transformation is significant because it converts an inexpensive D-sugar into a high-value L-sugar derivative. The synthesis involves a seven-step sequence that includes a novel radical cyclization followed by fragmentation, selective enzymatic hydrolysis, and oxidative cleavage. nih.gov This route is the shortest and most economical for this specific conversion, demonstrating the power of fructose (B13574) as a chiral precursor. nih.gov
Furthermore, derivatives of D-fructopyranose, such as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, can be chemically modified to produce sulfated esters. nih.gov These sulfated carbohydrates are another class of biologically active molecules, known to interact with a variety of proteins and influence biological processes. The synthesis of these analogues from a protected fructose scaffold allows for precise control over the position of functional groups. nih.gov
Chiral Auxiliaries and Organocatalysts derived from D-Fructopyranose Derivatives
The well-defined three-dimensional structure of D-fructopyranose has been exploited in the field of asymmetric catalysis, where its derivatives serve as the chiral backbone for both chiral auxiliaries and organocatalysts.
Derivatives of D-fructose have been successfully developed into a new class of bifunctional primary amine-thiourea organocatalysts. mdpi.com These catalysts have proven to be highly effective in promoting asymmetric Michael addition reactions of ketones to nitroolefins. The fructose scaffold provides the necessary chiral environment to control the stereochemical outcome of the reaction.
In these reactions, the catalysts derived from D-fructose have achieved excellent enantioselectivities, often exceeding 99% ee, and good yields up to 95%. mdpi.com The modular nature of these catalysts, where different amine and thiourea (B124793) moieties can be attached to the fructose core, allows for fine-tuning of their catalytic activity and selectivity for various substrates. mdpi.com
Table 2: Performance of D-Fructose-Derived Organocatalyst in Asymmetric Michael Addition
| Reactants | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|
| Cyclohexanone + β-Nitrostyrene | 10 | 95 | 67:33 | >99 (syn) | mdpi.com |
| Acetone (B3395972) + β-Nitrostyrene | 10 | 85 | - | 98 | mdpi.com |
The development of novel catalytic systems is crucial for advancing synthetic chemistry. D-fructose has served as a foundational structure for creating new chiral catalysts for various asymmetric transformations. A notable example is the development of a fructose-derived chiral ketone catalyst for the asymmetric epoxidation of olefins. google.com The synthesis of this catalyst involves a multi-step process starting from D-fructose, including ketalization, oxidation, and hydrolysis to create the catalytically active ketone functionality within a rigid chiral framework. google.com
In addition to ketone catalysts, chiral β-aminoalcohol ligands have been synthesized from D-fructose. researchgate.net These ligands are valuable in asymmetric catalysis, particularly in metal-catalyzed reactions like the enantioselective addition of organozinc reagents to aldehydes. The stereocenters of the fructose backbone effectively transmit chiral information during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. The synthesis of these ligands from readily available D-fructose provides an accessible route to new catalytic tools. researchgate.net
Intermediate in the Synthesis of Complex Organic Molecules
Beyond its direct use in creating catalysts or simple analogues, D-fructopyranose serves as a crucial intermediate in multi-step syntheses of more complex organic molecules. Its rigid pyranose structure and multiple stereocenters can be strategically manipulated and carried through a synthetic sequence to form the core of a larger target molecule.
The syntheses of 1-deoxymannojirimycin (B1202084) and D-fructose-based organocatalysts, as detailed in previous sections, are themselves examples of using fructose as an intermediate for complex targets. nih.govmdpi.com In these syntheses, the fructose molecule is not the final product but a foundational building block that is extensively modified. For instance, the conversion of D-fructose to 2-deoxy-L-ribose demonstrates its role as a key intermediate in accessing enantiomerically pure building blocks that may be difficult to synthesize otherwise. nih.gov These building blocks can then be incorporated into the total synthesis of natural products or pharmaceutical agents. The ability to transform an abundant natural sugar like D-fructose into a variety of complex and valuable chemical entities underscores its importance as a versatile intermediate in synthetic organic chemistry. nih.gov
Construction of Natural Product Fragments
The rich stereochemical information embedded in D-fructopyranose hydrochloride makes it an ideal chiral pool starting material for the enantioselective synthesis of various natural product fragments. wikipedia.orgelsevierpure.com Chemists can leverage the predefined stereocenters of the fructose backbone to build complex molecules with high stereocontrol, avoiding the need for intricate asymmetric synthesis steps.
| Step | Reaction | Key Reagents | Intermediate/Product | Reported Yield |
|---|---|---|---|---|
| 1 | Isopropylidenation | Acetone, H₂SO₄ | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | Not specified in source |
| 2 | Conversion to Furanose form | Various methods | Methyl 1,3-isopropylidene-α-D-fructofuranose | Not specified in source |
| 3 | Mitsunobu Reaction | N,O-di-Boc-hydroxylamine, DEAD, PPh₃ | N,O-di-Boc-protected hydroxylamine (B1172632) derivative | Not specified in source |
| 4 | Acidic Hydrolysis | Acid | Nitrone intermediate | Not specified in source |
| 5 | Catalytic Hydrogenolysis | H₂, Pd/C | 1-Deoxymannojirimycin (1-DMJ) | 55% overall yield from D-fructose |
This table summarizes a high-yielding synthetic pathway to 1-DMJ, highlighting the key transformations starting from D-fructose. griffith.edu.auacs.orgfigshare.com
Furthermore, D-fructopyranose is a precursor for the synthesis of spiroketal fragments, which are core structures in numerous natural products. nih.govnih.gov Specifically, di-D-fructose dianhydrides (DFAs) are a family of spiro-tricyclic disaccharides formed from the acid-catalyzed or thermal condensation of two fructose units. nih.gov These structures are not only interesting synthetic targets but also have applications as building blocks for creating more complex molecules. nih.gov The synthesis of DFAs can be achieved through various methods, including intramolecular aglycon delivery from tethered fructofuranose precursors, which allows for a high degree of stereocontrol in the formation of the spiroketal linkage. nih.gov
Scaffolds for Novel Chemical Libraries
The structural and stereochemical diversity of carbohydrates makes them excellent scaffolds for the generation of novel chemical libraries in drug discovery and chemical biology. researchgate.netresearchgate.nettandfonline.com D-Fructopyranose hydrochloride, with its multiple hydroxyl groups, provides several points for diversification, allowing for the creation of a large number of structurally distinct molecules from a common core. researchgate.netrsc.org
The concept of using a central molecular framework, or scaffold, to build libraries of compounds is a cornerstone of combinatorial chemistry. tandfonline.comrsc.org Carbohydrate scaffolds, such as those derived from D-fructopyranose, are particularly advantageous because they introduce three-dimensionality and chirality, properties that are often found in biologically active natural products. researchgate.netresearchgate.net This allows for the exploration of a more biologically relevant chemical space compared to libraries based on flat, aromatic scaffolds.
A concrete example of this approach is the use of di-D-fructose dianhydrides (DFAs) as scaffolds for chemical synthesis. nih.gov By leveraging strategies for the selective functionalization of the primary hydroxyl groups of the DFA core, libraries of derivatives with diverse functional groups such as halogens, azides, thioethers, amines, and amides have been prepared. nih.gov These libraries provide a collection of structurally related compounds that can be screened for various biological activities.
| Scaffold | Position of Modification | Functional Group Introduced | Potential Application of Derivative |
|---|---|---|---|
| Di-D-fructose dianhydride | Primary Hydroxyls | Halogens | Synthetic Intermediates |
| Di-D-fructose dianhydride | Primary Hydroxyls | Azide (B81097) | Click Chemistry, Amine Precursor |
| Di-D-fructose dianhydride | Primary Hydroxyls | Thioether | Further Functionalization |
| Di-D-fructose dianhydride | Primary Hydroxyls | Amine | Amide Synthesis, Salt Formation |
| Di-D-fructose dianhydride | Primary Hydroxyls | Amide | Peptidomimetics, H-bond donors/acceptors |
This table illustrates the versatility of the DFA scaffold in generating diverse chemical libraries by modifying its primary hydroxyl positions. nih.gov
The synthesis of such libraries often employs solid-phase techniques, where the carbohydrate scaffold is attached to a resin, allowing for sequential chemical modifications and easy purification of the intermediates and final products. researchgate.net The development of orthogonal protecting group strategies is crucial for the success of this approach, enabling the selective deprotection and functionalization of the different hydroxyl groups on the fructopyranose ring in a controlled manner. researchgate.net
Interactions in Complex Chemical and Biochemical Systems
Enzymatic Transformations and Substrate Specificity (In Vitro/In Silico)
D-fructopyranose hydrochloride, as a salt of D-fructopyranose, participates in various enzymatic reactions. The hydrochloride counter-ion is generally not expected to interfere with the enzymatic recognition of the fructopyranose ring.
Pyranose dehydrogenase (PDH) is a flavin-dependent carbohydrate oxidoreductase that exhibits broad substrate specificity, acting on a variety of pyranose sugars. nih.govnih.gov This enzyme, found in certain litter-decomposing fungi, is capable of oxidizing different aldopyranoses to their corresponding (di)dehydro sugars. uniprot.org The action of pyranose dehydrogenase is not limited to aldoses; it can also oxidize ketoses in their pyranose form. researchgate.net
The regioselectivity of pyranose dehydrogenase is variable and depends on both the specific sugar substrate and the enzyme source. nih.govnih.gov It can catalyze mono-oxidations at the C-1, C-2, or C-3 positions, or dioxidations at the C-2,3 or C-3,4 positions of the pyranose ring. nih.gov For D-fructopyranose, this means that oxidation can potentially occur at several positions on the ring, leading to the formation of various carbonyl derivatives. The enzyme requires an electron acceptor other than oxygen, such as substituted benzoquinones or complexed metal ions, to function. nih.govresearchgate.net
The catalytic mechanism involves the reduction of the flavin cofactor by the carbohydrate substrate. uniprot.org The active site of pyranose dehydrogenase contains conserved histidine residues that are crucial for the initial reductive half-reaction and for substrate interactions that determine the regioselectivity of the oxidation. frontiersin.org
The recognition of D-fructopyranose by carbohydrate-modifying enzymes is a highly specific process governed by the three-dimensional structure of the enzyme's active site. These enzymes, known as glycoside hydrolases (GHs) or other carbohydrate-active enzymes (CAZymes), have evolved to recognize and process specific carbohydrate structures. nih.govnih.govdtu.dk
The binding of a carbohydrate substrate like D-fructopyranose to an enzyme's active site is mediated by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net The specific arrangement of hydroxyl groups on the fructopyranose ring is critical for this recognition. For instance, studies on the fructose (B13574) transporter GLUT5 have shown that it has a high specificity for D-fructose and that epimers of D-fructose have a low affinity, indicating that the transporter requires all hydroxyls to be in the specific fructo-configuration. researchgate.net
The structural basis for this specificity lies in the precise positioning of amino acid residues within the enzyme's active site, which form complementary interactions with the hydroxyl groups of the sugar. researchgate.net This precise fit ensures that only the correct substrate binds and is correctly oriented for catalysis.
Chemical Aspects of Maillard Reaction Intermediates
D-fructopyranose is a key participant in the Maillard reaction, a non-enzymatic browning process that occurs between reducing sugars and amino acids. Fructose is known to be more reactive in the Maillard reaction than glucose. nih.govresearchgate.net
The initial stage of the Maillard reaction involves the condensation of the carbonyl group of a reducing sugar with the amino group of an amino acid to form a Schiff base. This unstable intermediate then undergoes a rearrangement to form a more stable ketoamine known as an Amadori compound. frontiersin.org When D-fructose is the sugar, the resulting product is technically a Heyns product, though the term Amadori compound is often used more broadly. nih.gov
The crystal structure of an Amadori compound derived from D-fructose, N-(1-deoxy-β-D-fructopyranos-1-yl)-glycine, has been determined. nih.gov This analysis revealed that the fructopyranose ring adopts a 2C5 chair conformation. The molecule exists as a zwitterion, and an extensive network of hydrogen bonds involving the hydroxyl, carboxyl, and ammonium (B1175870) groups contributes to the stability of the crystal structure. nih.gov Similar studies on N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline have also shown the carbohydrate ring in a 2C5 pyranose chair conformation. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy studies have indicated that in solution, Amadori compounds derived from D-fructose exist predominantly in the β-pyranose form, although they can be conformationally unstable. nih.gov
Table 1: Crystallographic Data for N-(1-deoxy-β-D-fructopyranos-1-yl)-glycine nih.gov
| Parameter | Value |
| Space Group | P2(1) |
| a (Å) | 7.246(1) |
| b (Å) | 10.009(1) |
| c (Å) | 7.060(1) |
| β (°) | 101.085(6) |
| Z | 2 |
| Final R (%) | 2.9 |
Amadori compounds are key intermediates in the formation of a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs). mdpi.comyoutube.com The formation of AGEs from Amadori compounds can proceed through several chemical pathways, including the Hodge pathway, which involves the degradation of the Amadori product. mdpi.com
The chemical mechanisms leading to AGE formation are complex and involve a series of reactions such as dehydration, oxidation, and cyclization. These reactions generate highly reactive dicarbonyl compounds like glyoxal, methylglyoxal, and 3-deoxyglucosone. researchgate.net These dicarbonyls can then react with amino, sulfhydryl, or guanidino groups on proteins to form a variety of AGEs.
The Wolff pathway describes the formation of carbonyls through the autoxidation of monosaccharides like fructose. mdpi.com The Namiki pathway involves the degradation of amino acids and the cleavage of dicarbonyl compounds from aldimines. mdpi.com These pathways contribute to the pool of reactive carbonyl species that drive the formation of AGEs. The irreversible formation of AGEs can lead to the cross-linking of proteins, altering their structure and function. youtube.com
Interaction with Biomolecular Transport Systems (Focus on Binding and Structural Basis)
The transport of D-fructopyranose across cell membranes is mediated by specific transport proteins. A primary example is the GLUT5 transporter, which is a facilitative fructose transporter.
The interaction between D-fructose and GLUT5 is highly specific. Studies have shown that GLUT5 can bind both the furanose and pyranose forms of D-fructose. researchgate.net The binding is sensitive to the stereochemistry of the hydroxyl groups, as epimers of fructose show poor affinity for the transporter. researchgate.net
The structural basis for this specificity lies within the substrate-binding site of the transporter. In mammalian GLUT5, key amino acid residues form a network of hydrogen bonds with the hydroxyl groups of the D-fructose molecule. nih.gov The substitution of even a single key residue, such as Gln166 in rat GLUT5, can significantly weaken D-fructose binding and even alter the transporter's specificity to favor D-glucose. nih.gov This highlights the critical role of specific amino acid side chains in creating a binding pocket that is precisely complementary to the structure of D-fructose.
The transport mechanism is believed to follow a "rocker-switch" model, where the transporter alternates between an outward-facing and an inward-facing conformation to move the substrate across the membrane. nih.gov The binding of D-fructose induces a conformational change that facilitates this transition.
D-Fructose Transporter (GLUT5) Binding Specificity for Fructopyranose Forms
The facilitative glucose transporter 5 (GLUT5) is primarily responsible for the transport of fructose across the apical membrane of intestinal enterocytes. Research into the binding specificity of GLUT5 has revealed that it can accommodate both the furanose and pyranose anomers of D-fructose. nih.govnih.gov This indicates that the binding pocket of the transporter is flexible enough to interact with both the five-membered and six-membered ring structures of fructose.
However, the affinity of GLUT5 for different epimers of D-fructose is markedly low. nih.gov This suggests a stringent requirement for the specific stereochemistry of the hydroxyl groups as present in D-fructose for effective binding. Any alteration in the orientation of these hydroxyl groups, as seen in its epimers, leads to a significant reduction in binding affinity, highlighting the precise molecular recognition capabilities of the transporter. nih.gov
Studies utilizing various fructose analogues have further elucidated the spatial requirements of the GLUT5 binding site. The transporter exhibits a notable intolerance for bulky substitutions at the 2-, 3-, 4-, and 5-OH positions of the fructose molecule. nih.gov This indicates that these positions are likely involved in critical hydrogen bonding interactions within the transporter's binding pocket, and any disruption by larger chemical groups hinders proper binding.
In contrast, modifications at the C-6 position of D-fructofuranose appear to be better tolerated. For instance, 6-O-allyl-D-fructofuranose is an exception to the general intolerance of allyl derivatives, suggesting that the C-6 position is a more suitable site for the development of affinity probes and labels for studying GLUT5 biochemistry. nih.gov
The following table summarizes the binding characteristics of GLUT5 with respect to different forms of fructose:
| Fructose Form | GLUT5 Binding Capability | Reference |
| Furanose Ring Form | Yes | nih.govnih.gov |
| Pyranose Ring Form | Yes | nih.gov |
| D-Fructose Epimers | Low Affinity | nih.gov |
Structure-Activity Relationship Studies for Transporter Affinity
Structure-activity relationship (SAR) studies have been instrumental in defining the molecular determinants for ligand affinity to the GLUT5 transporter. These investigations have systematically explored how modifications to the fructose scaffold influence binding.
A key finding from SAR studies is the differential tolerance of GLUT5 to substitutions at various positions of the fructose molecule. While bulky groups at the 2-, 3-, 4-, and 5-hydroxyl positions are poorly tolerated, the primary hydroxyl positions (C-1 and C-6) offer more latitude for chemical modification. nih.gov For example, the synthesis of a D-fructose analogue with an allylamine (B125299) group replacing the 1-OH group was found to be reasonably well tolerated, with a reported inhibitory constant (Ki) of 27.1 mM. nih.gov
To circumvent the complexities arising from the multiple ring forms of fructose in solution, researchers have utilized 2,5-anhydro-D-mannitol, a locked furanose mimic, as a scaffold for developing higher affinity ligands. nih.gov This symmetrical molecule provides a stable platform for systematic modifications.
Substitutions at the equivalent of the 6-OH position of D-fructose on the 2,5-anhydro-D-mannitol scaffold have yielded significant insights. The allylamine derivative of 2,5-anhydro-D-mannitol demonstrated good tolerance with a Ki of 2.66 mM. nih.gov Further enhancement in affinity was achieved by introducing a di-nitrophenyl-substituted secondary amine group, which resulted in a Ki of 0.56 mM. nih.gov
These studies have demonstrated that replacing the C-6 (or C-1) hydroxyl group of 2,5-anhydro-D-mannitol with a secondary amine group can lead to compounds with significantly higher affinity, in some cases over 10-fold greater than that of D-fructose itself. nih.gov The introduction of amide-linked biotinylated photolabel moieties at this position was also possible without a loss of affinity relative to the parent 2,5-anhydro-D-mannitol. nih.gov Moreover, the inclusion of a small secondary amine spacer between the biotinylated photolabeling moiety and the fructofuranose ring was found to increase affinity, with one such fructose photolabel exhibiting a Ki of 1.16 mM. nih.gov
The following table presents the inhibitory constants (Ki) for various D-fructose analogues, illustrating the structure-activity relationships for GLUT5 affinity:
| Compound | Modification | Inhibitory Constant (Ki) | Reference |
| D-Fructose Analogue | Allylamine group at 1-OH | 27.1 mM | nih.gov |
| 2,5-Anhydro-D-mannitol Analogue | Allylamine derivative | 2.66 mM | nih.gov |
| 2,5-Anhydro-D-mannitol Analogue | Di-nitrophenyl-substituted secondary amine | 0.56 mM | nih.gov |
| Fructose Photolabel 2 | Biotinylated photolabel with secondary amine spacer | 1.16 mM | nih.gov |
Theoretical and Computational Chemistry Studies
Molecular Modeling of D-Fructopyranose Hydrochloride Conformations
Molecular modeling techniques, particularly those employing empirical force fields, are instrumental in exploring the complex conformational landscape of flexible molecules like D-Fructopyranose Hydrochloride.
The accuracy of molecular modeling studies heavily relies on the quality of the underlying force field. For carbohydrates, force fields such as CHARMM, AMBER, and OPLS-AA have been extensively developed and refined. nih.govacs.orgmaynoothuniversity.ieresearchgate.net The parameterization of these force fields is a hierarchical process that begins with small model compounds representing fragments of the larger molecule. maynoothuniversity.ie
The development protocol for force fields like CHARMM involves fitting parameters to high-level quantum mechanical (QM) data and experimental results. nih.govacs.org This includes QM geometries, conformational energies, and interaction energies with water molecules. acs.org For charged species like D-Fructopyranose Hydrochloride, the development of nonbonded parameters is particularly crucial and often involves fitting to QM pair interaction energies and distances with water. nih.gov While specific parameter sets for protonated fructopyranose are not always explicitly detailed in general-purpose force fields, the methodologies for their development are well-established. For instance, the CHARMM force field has been extended to include various carbohydrate derivatives, including charged species like phosphate (B84403) and sulfate-linked carbohydrates, demonstrating the capability to model such systems. nih.gov The process for developing parameters for a protonated hydroxyl group would follow a similar rigorous validation against QM and experimental data to ensure accurate representation of its interactions. nih.govnih.gov
Table 1: Key Aspects of Force Field Development for Pyranose Systems
| Parameterization Target | Methodology | Relevant Force Fields |
| Geometries & Energies | Fitting to Quantum Mechanical (QM) data | CHARMM, AMBER, OPLS-AA |
| Nonbonded Interactions | Fitting to QM pair interaction energies | CHARMM, AMBER, OPLS-AA |
| Experimental Data | Validation against crystal structures, NMR data | CHARMM, AMBER, OPLS-AA |
The pyranose ring of fructose (B13574) is not planar and can adopt various conformations, primarily chair and boat forms. For derivatives like 2,3:4,5-di-O-isopropylidene-1-O-methyl-β-D-fructopyranose, the presence of fused rings constrains the six-membered ring into a specific conformation, in this case, the ³Sₒ conformation. nih.gov While protonation in D-Fructopyranose Hydrochloride is unlikely to introduce such rigid constraints, it will influence the conformational preferences of the pyranose ring and its substituents through electrostatic interactions.
Quantum Chemical Investigations
Quantum chemical methods, such as Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure and reactivity of molecules compared to force field methods.
The protonation of the anomeric hydroxyl group in D-Fructopyranose significantly alters its electronic structure. The positive charge is not strictly localized on the protonated oxygen but is delocalized across the molecule through inductive and resonance effects. Quantum chemical calculations can provide a detailed picture of the charge distribution through methods like Natural Bond Orbital (NBO) analysis.
Studies on the acid-catalyzed dehydration of fructose indicate that protonation can occur at various hydroxyl groups. rsc.org The relative proton affinities of the different oxygen atoms determine the most likely sites of protonation. Computational studies have predicted the protonation free energies for the various hydroxyl groups of fructopyranose and fructofuranose, which is the first step in understanding the subsequent reactions. rsc.org The resulting charge distribution in the protonated species is critical for determining its reactivity and the pathways for subsequent transformations.
The presence of a hydrochloride proton makes D-Fructopyranose susceptible to acid-catalyzed reactions, most notably dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgresearchgate.netresearchgate.net DFT calculations have been extensively used to elucidate the complex reaction mechanism of this transformation. rsc.orgresearchgate.net These studies have explored various possible pathways, including different sites of initial protonation and subsequent dehydration steps.
Table 2: Calculated Activation Free Energies for Fructose Dehydration (Illustrative)
| Reaction Step | Catalyst System | Activation Free Energy (kcal/mol) | Reference |
| First Dehydration | Acid Catalyst | ~20-30 | |
| Second Dehydration | Acid Catalyst | ~25-40 | rsc.org |
| Third Dehydration | Acid Catalyst | ~15-25 |
Note: The values presented are approximate and can vary depending on the computational method and the specific catalytic system studied.
Simulations of Intermolecular Interactions
The interactions between D-Fructopyranose Hydrochloride molecules and with their environment are crucial for understanding its bulk properties, such as crystal packing and solubility. Molecular dynamics simulations are a powerful tool for studying these interactions.
In the solid state, D-Fructopyranose Hydrochloride will form a crystal lattice stabilized by a network of hydrogen bonds and electrostatic interactions between the protonated fructopyranose cation and the chloride anion. The crystal structure of β-d,l-fructose reveals an extensive network of O-H···O hydrogen bonds that connect neighboring molecules. nih.gov In the case of the hydrochloride salt, the chloride ion would also act as a hydrogen bond acceptor, further influencing the crystal packing.
In aqueous solution, the D-fructopyranose cation and the chloride anion will be solvated by water molecules. MD simulations can provide detailed information about the hydration shell around the different parts of the molecule. Studies on neutral fructose in aqueous solution have shown that water molecules form strong hydrogen bonds with the hydroxyl groups. nih.govrsc.org The presence of a positive charge on the protonated fructopyranose would lead to a more ordered and strongly bound hydration shell. Simulations can also be used to study the interactions of D-Fructopyranose Hydrochloride with other molecules, which is relevant for understanding its behavior in complex biological or chemical systems.
Solvation Effects and Hydration Dynamics of Hydrochloride Salts
The behavior of D-fructopyranose hydrochloride in solution is critically influenced by its interactions with the surrounding solvent molecules, a phenomenon known as solvation. In aqueous solutions, this is specifically referred to as hydration. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in elucidating the structural and dynamic aspects of these interactions.
Molecular dynamics simulations of monosaccharides like D-fructose in aqueous solutions have revealed detailed information about the hydration shell. metu.edu.tr These studies show that water molecules form a structured layer around the sugar, with hydrogen bonds playing a crucial role in the sugar-water and water-water interactions within this shell. metu.edu.tr The number and orientation of these hydrogen bonds are key determinants of the solubility and conformational preferences of the sugar. For instance, research on D-fructose and related sugars has shown that specific hydroxyl groups on the sugar ring are more effective at organizing water molecules. metu.edu.tr
The presence of the hydrochloride salt introduces ions into the solution, which further structures the solvent and interacts with the fructopyranose molecule. The chloride anion and the protonated species will each have their own hydration shells. Computational studies on the hydration of ions have shown that they can significantly alter the dynamics of surrounding water molecules. nih.gov For hydrophilic polysaccharides, it has been observed that a significant number of water molecules are slowed down in the hydration shell, indicating strong interactions. nih.govamolf.nl It is suggested that the interaction with water is a common feature for hydrophilic polysaccharides. nih.gov
The interplay between the hydration of the sugar and the ions is a complex phenomenon. Molecular dynamics simulations can be employed to determine key properties such as radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a solute atom.
Table 1: Representative Data from Molecular Dynamics Simulations of Monosaccharide Hydration
| Parameter | Description | Typical Findings for Monosaccharides |
| Coordination Number | The average number of water molecules in the first hydration shell of the sugar. | Varies depending on the specific sugar and its conformation. |
| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the sugar and a water molecule. | Typically on the order of picoseconds. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a water molecule at a distance 'r' from a sugar atom. | Shows distinct peaks corresponding to the structured hydration shells. metu.edu.tr |
| Water Residence Time | The average time a water molecule spends in the hydration shell of the sugar. | Longer residence times indicate stronger interactions. |
This table is a generalized representation based on typical findings for monosaccharides and is intended for illustrative purposes.
Ligand-Receptor Docking Studies (Excluding Biological Outcomes)
Ligand-receptor docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein. This method is fundamental in understanding the structural basis of molecular recognition. In the context of D-fructopyranose hydrochloride, docking studies could be used to explore its potential binding modes within the active site of a receptor, independent of any resulting biological effect.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. The scoring function estimates the binding affinity, providing a theoretical prediction of the most stable binding pose.
While specific docking studies focused solely on the binding of D-fructopyranose hydrochloride without discussing biological outcomes are not prevalent in the literature, the methodology is widely applied. For a molecule like D-fructopyranose hydrochloride, docking simulations would typically involve:
Preparation of the Ligand and Receptor Structures: This involves generating a 3D structure of D-fructopyranose hydrochloride and obtaining the 3D coordinates of the target receptor, often from a protein data bank.
Defining the Binding Site: The potential binding area on the receptor is identified.
Docking Simulation: The ligand is placed in the binding site, and its conformational and orientational space is explored.
Scoring and Analysis: The resulting poses are ranked based on the scoring function. The interactions stabilizing the predicted complex, such as hydrogen bonds and electrostatic interactions, are then analyzed.
The hydrochloride moiety would be expected to play a significant role in the electrostatic interactions within a binding pocket.
Table 2: Key Parameters in Ligand-Receptor Docking Simulations
| Parameter | Description | Relevance to D-Fructopyranose Hydrochloride |
| Binding Affinity (Predicted) | An estimation of the strength of the interaction between the ligand and the receptor, often expressed in kcal/mol. | A lower value generally indicates a more stable predicted binding pose. |
| Hydrogen Bonds | The number and geometry of hydrogen bonds formed between the ligand and receptor. | The hydroxyl groups of the fructopyranose ring are key hydrogen bond donors and acceptors. |
| Electrostatic Interactions | Favorable or unfavorable interactions between charged or polar groups. | The protonated form and the chloride ion would be significant contributors. |
| Van der Waals Interactions | Non-specific attractive or repulsive forces between atoms. | Contribute to the overall shape complementarity and stability of the complex. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, often used to compare different docking poses. | Lower RMSD values between similar poses indicate a more consistent docking result. |
This table presents general parameters used in docking studies and their conceptual application to D-fructopyranose hydrochloride.
Advanced Analytical Methodologies in D Fructopyranose Hydrochloride Research
High-Resolution Separation Techniques
High-resolution separation is fundamental in the analysis of carbohydrates like D-fructopyranose hydrochloride, given the prevalence of structurally similar isomers.
Advanced Chromatography for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of monosaccharides. nih.gov For compounds like D-fructopyranose hydrochloride, which are highly polar, specialized chromatographic modes are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective, utilizing a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which facilitates the retention and separation of polar analytes. creative-biolabs.comox.ac.uk
Reversed-phase HPLC can also be employed, though it often requires derivatization of the monosaccharide to increase its hydrophobicity. nih.gov A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which attaches a UV-absorbent chromophore, enhancing detection sensitivity. creative-biolabs.com High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful technique that can analyze carbohydrates without prior derivatization. nih.gov It offers excellent resolution for various monosaccharides by exploiting the weak acidic nature of their hydroxyl groups under high pH conditions. nih.gov
Table 1: Comparison of Advanced Chromatographic Techniques for Monosaccharide Analysis
| Technique | Stationary Phase Example | Mobile Phase Example | Derivatization | Key Advantage |
|---|---|---|---|---|
| HILIC | Amino-bonded, Amide | Acetonitrile/Water gradient | Not required | Excellent for polar compounds |
| RP-HPLC | C18 | Acetonitrile/Water gradient | Often required (e.g., PMP) | Versatile, common technique |
| HPAEC-PAD | Anion-exchange resin | Sodium hydroxide (B78521) gradient | Not required | High resolution and sensitivity for native sugars |
Capillary Electrophoresis in Carbohydrate Analysis
Capillary Electrophoresis (CE) has become a powerful tool for carbohydrate analysis, offering high-resolution separations based on the charge-to-size ratio of analytes. nih.govacs.org This technique is exceptionally well-suited for separating carbohydrate isomers, including positional isomers and anomers (α and β forms), which can be challenging for chromatographic methods. acs.org
In CE, analytes migrate in a narrow-bore capillary under the influence of a strong electric field. acs.org While most monosaccharides are neutral, they can be derivatized to introduce a charge or analyzed in the presence of complexing agents like borate (B1201080) buffers, which form charged complexes with the hydroxyl groups of the carbohydrates. The separation mechanism is driven by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the background electrolyte. acs.org The high efficiency of CE leads to sharp peaks and short analysis times.
Hyphenated Techniques for Structural Confirmation
Coupling separation techniques with mass spectrometry provides an unparalleled level of specificity and sensitivity for structural elucidation.
LC-MS and GC-MS for Complex Mixture Analysis
The coupling of a separation technique with a mass spectrometer (MS) is known as a hyphenated technique. ijarnd.com Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most common and powerful analytical tools for analyzing complex mixtures. ox.ac.uk It combines the separation capabilities of HPLC with the mass analysis capabilities of MS, allowing for the determination of the mass-to-charge ratio of eluted compounds. researchgate.net This is invaluable for confirming the identity of D-fructopyranose hydrochloride and identifying related impurities or metabolites in a sample. nih.govnih.govsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly for volatile compounds. masonaco.org Carbohydrates like D-fructopyranose hydrochloride are non-volatile and must be chemically modified through derivatization before GC analysis. masonaco.orgmdpi.com Common derivatization methods include trimethylsilylation or acetylation, which replace the polar hydroxyl groups with non-polar functional groups, increasing the compound's volatility. masonaco.orgnih.gov While the sample preparation is more involved, GC-MS offers excellent chromatographic resolution and produces detailed mass spectra that are useful for structural characterization and identification. creative-biolabs.comglycopedia.eu
Table 2: Common Derivatization Methods for GC-MS Analysis of Monosaccharides
| Derivatization Method | Reagents | Key Features |
|---|---|---|
| Trimethylsilylation | Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) | Produces volatile TMS-ethers; may result in multiple peaks for a single sugar due to anomers. nih.gov |
| Acetylation | Acetic anhydride, Pyridine | Forms stable acetate (B1210297) esters; widely used. mdpi.com |
| Aldononitrile Acetate | Hydroxylamine (B1172632) hydrochloride, Acetic anhydride | Reduces the number of isomeric peaks, simplifying the chromatogram. mdpi.com |
NMR-Based Metabolomics in Carbohydrate Systems
Nuclear Magnetic Resonance (NMR) spectroscopy in the context of metabolomics provides a comprehensive profile of small molecules in a biological sample. For carbohydrate systems, NMR can identify and quantify various sugars simultaneously. rsc.orgresearchgate.net The analysis of NMR spectra from complex mixtures, such as those in metabolomic studies, is often aided by databases. For instance, the TOCCATA database can be used to identify spin systems and isomeric states of metabolites from 13C TOCSY spectra, which is particularly useful for samples containing different sugar units. rsc.org This approach allows for the structural elucidation of carbohydrates within a complex biological matrix, providing insights into metabolic pathways involving D-fructopyranose.
Spectroscopic Techniques for Quantitative Analysis (Beyond Basic ID)
Beyond simple identification, spectroscopic techniques are vital for accurate quantification.
Solution-state NMR spectroscopy is a powerful tool not only for structural elucidation but also for quantitative analysis (qNMR). nih.govwikipedia.org Unlike many other analytical methods, NMR can be inherently quantitative without the need for identical standard compounds for calibration, provided certain experimental conditions are met. By integrating the signals in an NMR spectrum, the relative and absolute concentrations of different compounds in a mixture can be determined. researchgate.net
For carbohydrate analysis, 1H NMR spectroscopy has been successfully used for the simultaneous quantification of multiple sugars in samples like honey and urine. rsc.orgresearchgate.net This method is fast, robust, and requires minimal sample preparation, making it suitable for high-throughput analysis and quality control applications where precise concentration of D-fructopyranose hydrochloride or related sugars is required. researchgate.net The chemical shifts of anomeric protons, typically found in the 4.5–5.5 ppm range, are often used for identification and quantification. wikipedia.orgnih.gov
Circular Dichroism for Chiral Properties
Circular Dichroism (CD) spectroscopy is a powerful analytical method for investigating the chiral properties of molecules like D-fructopyranose hydrochloride. This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. wikipedia.org For carbohydrates, CD spectra are particularly informative in the vacuum-ultraviolet (VUV) region (below 200 nm), where electronic transitions associated with the molecule's stereochemistry occur. creative-biostructure.com The spatial arrangement of hydroxyl groups and the conformation of the pyranose ring in D-fructopyranose are the primary determinants of its chiroptical properties, which are sensitively probed by CD spectroscopy.
The analysis of D-fructopyranose hydrochloride via CD spectroscopy provides detailed insights into its three-dimensional structure in solution. The technique can be used to study the equilibrium between different tautomers (such as α- and β-anomers and furanose/pyranose rings), as each form presents a unique CD signature. nih.gov The shape and intensity of the CD spectrum are directly related to the spatial conformation of the polysaccharide chain and the types of glycosidic linkages, offering a window into the molecule's primary structure and conformation. creative-biostructure.com While direct CD spectral data for D-fructopyranose hydrochloride is not extensively published, the principles of carbohydrate CD analysis allow for a clear understanding of the expected findings.
Interactive Table:
Advanced Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of carbohydrates. For D-fructopyranose hydrochloride, these methods provide a detailed "molecular fingerprint," revealing information about covalent bonds and intermolecular interactions. Advanced applications of these techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offer deeper insights by coupling vibrational analysis with stereochemical sensitivity.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy have been employed to study the vibrational modes of D-fructose in its crystalline and aqueous forms. These spectra are characterized by distinct regions: the O-H stretching region (~3000-3600 cm⁻¹), the C-H stretching region (~2800-3000 cm⁻¹), and the fingerprint region (<1500 cm⁻¹), which contains a wealth of information from C-O, C-C stretching, and various bending modes. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) have enabled the precise assignment of these vibrational bands to specific molecular motions, aiding in the detailed structural analysis of different anomers. researchgate.netresearchgate.net
Raman Optical Activity (ROA) represents a significant advancement for the study of chiral molecules like D-fructopyranose in their native aqueous environment. ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. nih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms and can distinguish between different anomers and conformers. nih.govbiorxiv.org A key advantage of ROA over its IR-based counterpart, VCD, is its reduced interference from strong water absorption bands, making it exceptionally well-suited for studying saccharides in solution. nih.govbiorxiv.org
The table below summarizes key vibrational bands for D-fructose, as identified through experimental spectroscopy and theoretical calculations. These assignments are fundamental to interpreting the spectra of D-fructopyranose hydrochloride.
Interactive Table:
Conclusion and Outlook in D Fructopyranose Hydrochloride Research
Summary of Key Research Findings and Methodological Advances
Research pertaining to D-fructopyranose hydrochloride has largely been embedded within broader studies of fructose (B13574) chemistry and the synthesis of its derivatives. Key findings have emerged from synthetic methodologies where the hydrochloride salt is either an intermediate or the target molecule, and from advanced analytical techniques used for its characterization.
Methodological advances in nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been pivotal in elucidating the structural intricacies of D-fructopyranose and its derivatives. uoc.grnih.gov Two-dimensional NMR techniques have enabled detailed analysis of the tautomeric equilibria of D-fructose in solution, providing data on the different ring forms (pyranose and furanose) and their conformations. uoc.gr While specific studies on D-fructopyranose hydrochloride are limited, these advanced NMR methods are crucial for understanding the effects of protonation on the conformational preferences of the pyranose ring. uoc.grresearchgate.net
X-ray crystallography has provided precise atomic coordinates for various D-fructopyranose derivatives, such as 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose, revealing the constrained conformation of the six-membered ring. nih.gov Similar crystallographic studies on sulfate (B86663) esters of fructose derivatives have detailed the impact of substituents on the pyranose ring conformation, which can adopt twist-boat or chair conformations. nih.govresearchgate.net These findings are instrumental in predicting the solid-state structure of D-fructopyranose hydrochloride.
In the realm of synthesis, D-fructopyranose hydrochloride is often formed during acid-catalyzed reactions of fructose or its protected derivatives. For instance, the synthesis of certain phosphorylated fructose analogs involves the use of hydrochloric acid. nih.gov The development of efficient synthetic routes to fructose derivatives, such as those involving epimerization and functionalization at the C-5 position, indirectly contributes to the methodological toolkit available for preparing and manipulating D-fructopyranose hydrochloride. bath.ac.uk
Interactive Data Table: Spectroscopic and Crystallographic Data of D-Fructopyranose Derivatives
| Compound | Method | Key Findings |
| D-fructose | 2D NMR | Detailed chemical shift and spin-spin coupling data for major tautomers in solution. uoc.gr |
| 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose | X-ray Crystallography | The six-membered ring is constrained into a 3SO conformation. nih.gov |
| Ammonium (B1175870) and potassium salts of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose 1-sulfate | X-ray Crystallography | Pyranose rings adopt a 2SO twist boat conformation. nih.gov |
| Ammonium salt of 2,3-O-isopropylidene-beta-D-fructopyranose 1-sulfate | X-ray Crystallography | The pyranose ring exists in a slightly distorted 4C1 chair conformation. nih.gov |
Identification of Remaining Challenges and Knowledge Gaps
Despite the foundational knowledge of D-fructopyranose, significant challenges and knowledge gaps persist, particularly concerning the hydrochloride derivative. These challenges are often inherent to the complexity of carbohydrate chemistry.
A primary challenge lies in the selective synthesis and isolation of D-fructopyranose hydrochloride in a specific anomeric form. Fructose exists in a complex equilibrium of α and β anomers of both pyranose and furanose ring forms. uoc.gr Controlling this equilibrium to favor the desired fructopyranose isomer for protonation and subsequent isolation as a stable hydrochloride salt remains a difficult task. The inherent instability of monosaccharide hydrochlorides in aqueous solutions, where they can readily undergo anomerization or hydrolysis, further complicates their study.
Furthermore, the reactivity of D-fructopyranose hydrochloride is an area that requires more systematic investigation. Understanding how the protonated form influences the reactivity of the different hydroxyl groups towards glycosylation, esterification, or etherification reactions is essential for its utilization as a synthetic intermediate. The kinetics and thermodynamics of the interconversion between the different protonated tautomers are also largely unexplored. The broader field of carbohydrate analysis faces challenges in accurately and efficiently quantifying different carbohydrate fractions, a problem that extends to the specific analysis of D-fructopyranose hydrochloride in complex mixtures. scielo.brresearchgate.net
Emerging Research Avenues and Potential for Novel Discoveries in Fundamental Chemistry
Future research on D-fructopyranose hydrochloride is poised to open new avenues in fundamental chemistry and could lead to novel discoveries.
One promising research direction is the use of D-fructopyranose hydrochloride as a chiral building block in asymmetric synthesis. The fixed conformation and altered reactivity profile of the protonated sugar could be exploited to achieve high stereoselectivity in the synthesis of complex molecules, including natural products and pharmaceuticals. guidechem.com The development of synthetic methods that utilize modified monosaccharide hydrochlorides is an active area of research. nih.gov
The study of D-fructopyranose hydrochloride in the gas phase using techniques like mass spectrometry and ion mobility spectrometry could provide fundamental insights into its intrinsic properties, free from solvent effects. This could help to precisely determine the proton affinity of different sites on the D-fructopyranose molecule and to characterize the structures of the resulting ions.
Furthermore, computational chemistry and molecular modeling present powerful tools to bridge the existing knowledge gaps. High-level quantum mechanical calculations can be employed to predict the most stable conformations of D-fructopyranose hydrochloride, to map its potential energy surface, and to simulate its reactivity. These theoretical studies can guide experimental work and provide a deeper understanding of the electronic structure and bonding in this protonated carbohydrate.
The exploration of D-fructopyranose hydrochloride as a precursor for the synthesis of novel fluorinated or otherwise modified fructose analogs could lead to the development of new probes for studying carbohydrate transporters or as potential therapeutic agents. researchgate.net The synthesis of derivatives of cyclotriphosphazene (B1200923) using modified sugars is also an area with potential applications. mdpi.com As the broader field of glycoscience continues to recognize the importance of carbohydrates in biological processes, a more fundamental understanding of the properties and reactivity of simple modified monosaccharides like D-fructopyranose hydrochloride will become increasingly crucial. nih.govnih.gov
Q & A
Q. What are the standard analytical methods for characterizing D-Fructopyranose Hydrochloride, and how should researchers validate these techniques?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer-methanol (70:30) for purity analysis, as validated in clonidine hydrochloride studies . Pair this with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Validate methods via linearity (R² ≥ 0.999), recovery rates (98–102%), and precision testing (RSD < 2%) .
- Key Considerations : Ensure batch-specific certificates of analysis (CoA) are included for reference standards, and cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic forms .
Q. How can researchers optimize the synthesis of D-Fructopyranose Hydrochloride to improve yield and purity?
- Methodology : Apply convergent synthesis strategies, as demonstrated in thiamine hydrochloride production, using controlled temperature (e.g., 25–40°C) and pH (4.5–6.0) to minimize side reactions . Monitor intermediates via thin-layer chromatography (TLC) and optimize recrystallization solvents (e.g., ethanol-water mixtures).
- Key Considerations : Use factorial design to evaluate variables like reaction time, solvent ratio, and catalyst concentration. For example, a 2³ factorial design can identify critical factors affecting yield .
Advanced Research Questions
Q. What experimental design principles should guide in vitro release studies of D-Fructopyranose Hydrochloride formulations?
- Methodology : Employ a randomized, replicated design with at least three batches per formulation. Use USP Apparatus II (paddle method) at 50 rpm in 900 mL phosphate buffer (pH 6.8) for dissolution testing. Analyze data using zero-order, first-order, or Higuchi models, and validate via similarity factor (f₂ > 50) .
- Data Contradiction Analysis : If release profiles deviate, assess factors like excipient interactions (e.g., viscosity modifiers) or particle size distribution. Cross-reference with kinetic models and statistical tests (ANOVA, p < 0.05) to resolve discrepancies .
Q. How should researchers address conflicting spectroscopic data (e.g., NMR, FTIR) in studies of D-Fructopyranose Hydrochloride?
- Methodology : Replicate experiments under identical conditions (temperature, solvent, concentration) and use deuterated solvents for NMR to avoid signal interference. Compare results with reference spectra from authoritative databases (e.g., NIST).
- Resolution Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to determine if discrepancies arise from methodological flaws (e.g., improper calibration) or novel physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
